Betulone

描述

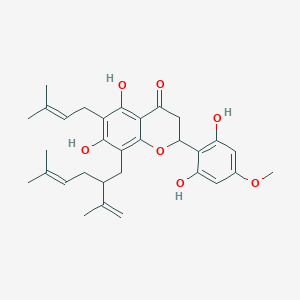

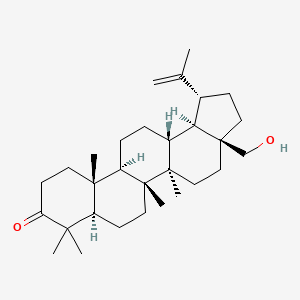

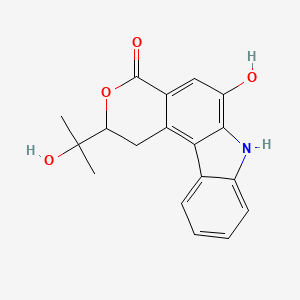

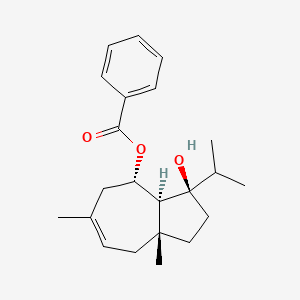

白桦酮是一种天然存在的三萜类化合物,源自白桦树皮中含量丰富的白桦醇。它以其多样的药理特性而闻名,包括抗炎、抗氧化和抗癌活性。由于其潜在的治疗应用,白桦酮在科学研究中引起了极大的兴趣。

作用机制

白桦酮通过多种分子靶点和通路发挥其作用:

抗炎: 通过 NF-κB 和 MAPK 通路调节促炎细胞因子的表达。

抗氧化: 激活 Nrf2 通路,增强机体对氧化应激的反应。

生化分析

Biochemical Properties

Betulone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit certain enzymes involved in the inflammatory response, thereby reducing inflammation. Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death. This selective induction of apoptosis in cancer cells while sparing normal cells makes this compound a promising candidate for cancer therapy .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptors on the cell surface, triggering a cascade of intracellular events that lead to its therapeutic effects. It can inhibit enzymes involved in the synthesis of pro-inflammatory mediators, thereby reducing inflammation. Additionally, this compound can modulate the expression of genes involved in cell proliferation and apoptosis, contributing to its anticancer properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under physiological conditions, with minimal degradation over time. Long-term studies have shown that this compound can maintain its therapeutic effects, including its anti-inflammatory and anticancer activities, over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits a dose-dependent response, with higher doses leading to more pronounced therapeutic effects. At very high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use. Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels, contributing to its therapeutic effects. For instance, this compound can modulate the activity of enzymes involved in lipid metabolism, leading to changes in lipid profiles and potentially reducing the risk of metabolic disorders .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. This compound’s ability to accumulate in specific tissues, such as tumors, enhances its therapeutic potential by ensuring targeted delivery to the site of action .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and the subsequent modulation of cellular processes. For example, this compound’s localization to the mitochondria can influence mitochondrial function and contribute to its pro-apoptotic effects in cancer cells .

准备方法

合成路线和反应条件: 白桦酮通常通过白桦醇的氧化合成。一种常见的方法是使用沉积在石墨氮化碳上的钌纳米颗粒作为催化剂。 该过程涉及用肼对初始钌前驱体进行温和还原,导致白桦醇向白桦酮的高转化率 .

工业生产方法: 在工业环境中,白桦酮可以使用各种氧化剂生产。例如,琼斯试剂(丙酮中的三氧化铬)常用于大规模合成。 其他方法包括使用吡啶-重铬酸盐络合物和乙酸中的铬 (VI) 氧化物 .

化学反应分析

反应类型: 白桦酮经历了几种类型的化学反应,包括:

氧化: 将白桦醇转化为白桦酮。

还原: 白桦酮可以还原回白桦醇或其他衍生物。

取代: 可以通过取代反应将各种官能团引入白桦酮分子中。

常见试剂和条件:

氧化: 琼斯试剂、吡啶-重铬酸盐络合物、铬 (VI) 氧化物。

还原: 硼氢化钠、肼。

取代: 取决于所需官能团的各种有机试剂。

主要生成产物:

白桦酸: 通过白桦醇氧化形成。

白桦醛: 白桦醇的另一种氧化产物。

异白桦醇: 具有中等抗病毒活性的衍生物.

科学研究应用

白桦酮在科学研究中具有广泛的应用:

化学: 用作合成具有潜在药理活性的各种衍生物的前体。

生物学: 研究其对细胞过程的影响,包括细胞凋亡和炎症。

相似化合物的比较

白桦酮通常与其他三萜类化合物进行比较,例如:

白桦醇: 白桦酮的前体,以其伤口愈合特性而闻名。

白桦酸: 具有强抗肿瘤活性的衍生物。

异白桦醇: 表现出中等抗病毒作用。

属性

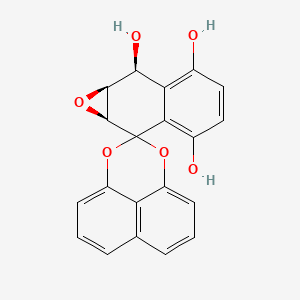

IUPAC Name |

(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O2/c1-19(2)20-10-15-30(18-31)17-16-28(6)21(25(20)30)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h20-23,25,31H,1,8-18H2,2-7H3/t20-,21+,22-,23+,25+,27-,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDNKGUBLIKNAM-CNRMHUMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of a C3 ketone function and C28 oxidation level on the lupane-type triterpene structure influence antiparasitic activity?

A2: Studies comparing the activity of different betulin derivatives against T. gondii indicate that both the C3 ketone function and the C28 oxidation level are crucial for enhanced antiparasitic activity [, ]. The presence of these structural features appears to contribute significantly to the compound's potency against the parasite.

Q2: Does betulone exhibit antiplasmodial activity?

A3: Yes, this compound has demonstrated antiplasmodial activity against the chloroquine-sensitive strain of Plasmodium falciparum (NF54) []. Notably, it exhibited an IC50 value ranging from 2 to 14 µg/ml against this strain, highlighting its potential as an antimalarial agent. Further investigations are warranted to explore its efficacy against other Plasmodium species and drug-resistant strains.

Q3: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C30H48O2 and a molecular weight of 440.7 g/mol [].

Q4: What spectroscopic techniques are commonly employed to characterize this compound?

A5: Researchers commonly utilize various spectroscopic methods for the structural elucidation of this compound. These include Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) [, , ].

Q5: From which natural sources can this compound be isolated?

A6: this compound has been isolated from various plant sources, including the outer bark of Betula lenta (black birch) [], the roots of Cassia tora [], and the twigs of Ilex macropoda []. It has also been identified in extracts from the bark of Alnus glutinosa (black alder) [, ], Scyphiphora hydrophyllacea [], Buddleja saligna [], Phyllanthus amarus calli [], Belamcanda chinensis roots [], Euonymus alatus twigs [], Terminalia glabrescens [], and Klienia odora [].

Q6: Are there any reports on the biotransformation of betulin to this compound?

A7: Yes, several studies have investigated the biotransformation of betulin to this compound using various microorganisms. These include using growing cultures of the marine fungus Dothideomycete sp. HQ 316564 [], the bacterium Rhodococcus erythropolis BT78 [, ], the actinobacterium Rhodococcus rhodochrous IEGM 66 [], and the yeast Rhodotorula mucilaginosa [].

Q7: Can this compound be synthesized chemically?

A8: While this compound is primarily isolated from natural sources, it can be chemically synthesized. One approach involves the oxidation of betulin, a structurally similar compound, to yield this compound. Various oxidizing agents and catalysts have been explored for this transformation, including Dess-Martin periodinane [] and supported silver nanoparticles [].

Q8: What are some chemical modifications that have been explored for this compound?

A9: Researchers have explored various chemical modifications of this compound to modulate its biological activity, solubility, and other properties. Examples include the synthesis of acetylenic derivatives [], triazole derivatives [], and nitrone derivatives [].

Q9: What is known about the solubility and dissolution properties of this compound?

A10: this compound, like many triterpenoids, exhibits limited solubility in aqueous media. This property can impact its bioavailability and therapeutic efficacy. To address this, researchers often explore formulation strategies and chemical modifications to enhance its solubility and dissolution rate [].

Q10: What are the potential applications of this compound in drug discovery?

A11: this compound holds promise as a potential therapeutic agent for various diseases due to its diverse biological activities. Its antiparasitic properties, particularly against Toxoplasma gondii and Plasmodium falciparum, make it a potential candidate for developing novel anti-infective drugs [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

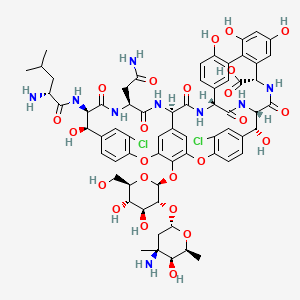

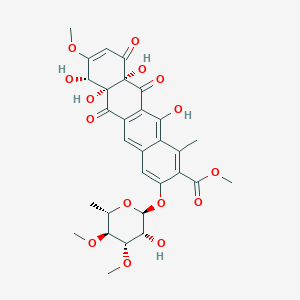

![methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,34S,35S)-2,16,17,35-tetraacetyloxy-34-hydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-24-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B1247942.png)

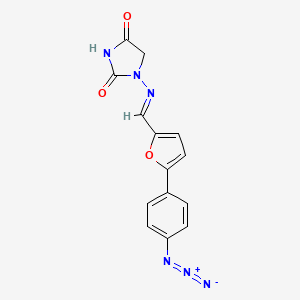

![4-(Methylamino)imidazo[1,2-a]quinoxaline-2-carbonitrile](/img/structure/B1247962.png)